2,4-Dichlorophenyl acetate
Overview
Description
2,4-Dichlorophenyl acetate is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring, and an acetate group is attached to the phenolic oxygen. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Mode of Action
2,4-D acts as a selective herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level . It’s plausible that 2,4-Dichlorophenyl acetate might have a similar mode of action, but this requires further investigation.
Biochemical Pathways
The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-dichlorophenoxyacetic acid (2,4-D) degradation pathway . This pathway is significant in bacteria capable of degrading 2,4-D Given the structural similarity between 2,4-D and this compound, it’s possible that similar biochemical pathways might be involved.
Pharmacokinetics
A study on 2,4-dichlorophenoxyacetic acid (2,4-d) in rats showed that after oral administration, the mean cmax values were 6019 and 2184 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 110 and 002 L/(h×kg), respectively . These results provide some insight into the potential ADME properties of this compound, given their structural similarity.
Biochemical Analysis
Biochemical Properties
2,4-Dichlorophenyl acetate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with esterases, which are enzymes that catalyze the hydrolysis of ester bonds. The interaction between this compound and esterases results in the cleavage of the acetate group, producing 2,4-dichlorophenol and acetic acid. This reaction is crucial for understanding the metabolic pathways and the detoxification processes involving ester compounds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, which can result in changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of esterases, inhibiting their activity and leading to the accumulation of ester substrates. This inhibition can result in downstream effects on metabolic pathways and cellular functions. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that prolonged exposure to this compound can lead to long-term effects on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are important for understanding the compound’s stability and its potential long-term impacts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have demonstrated threshold effects, where certain dosages result in significant changes in physiological and biochemical parameters. High doses of this compound can cause toxic effects, including liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with esterases. The hydrolysis of this compound by esterases produces 2,4-dichlorophenol and acetic acid, which are further metabolized by other enzymes. This compound can also affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its localization and activity within cells, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorophenyl acetate can be synthesized through the esterification of 2,4-dichlorophenol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The general reaction is as follows:
[ \text{2,4-Dichlorophenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2,4-dichlorophenol and acetic acid.
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The acetate group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenol and acetic acid.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Carboxylic acids derived from the oxidation of the acetate group.
Scientific Research Applications
2,4-Dichlorophenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
2,4-Dichlorophenol: A precursor in the synthesis of various chemicals, including herbicides and disinfectants.
Uniqueness
2,4-Dichlorophenyl acetate is unique due to its specific ester functional group, which imparts different chemical properties compared to its analogs. This ester group allows for distinct reactivity patterns, making it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
(2,4-dichlorophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXUYVOKSRCTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872276 | |
Record name | 2,4-Dichlorophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6341-97-5 | |
Record name | Phenol, 2,4-dichloro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6341-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorophenol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorophenyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichlorophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLOROPHENOL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK7K3GHA54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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